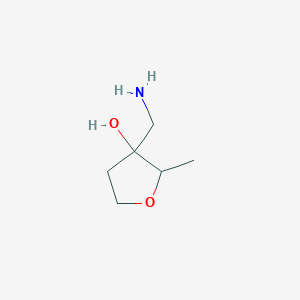

3-(Aminomethyl)-2-methyloxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-2-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5-6(8,4-7)2-3-9-5/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSVZTKDIWJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated basic properties of 3-(aminomethyl)-2-methyloxolan-3-ol, a novel amino alcohol of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols for determining its key physicochemical parameters, namely the acid dissociation constant (pKa) and solubility. These properties are critical for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent. This guide also presents predicted properties and data for structurally related compounds to offer a comparative context. The methodologies described herein are standard in the pharmaceutical industry and are intended to provide a robust framework for the empirical characterization of this and similar molecules.

Introduction

This compound is a substituted tetrahydrofuran derivative containing both a primary amine and a tertiary alcohol functional group. The presence of the basic aminomethyl group is expected to confer a positive charge at physiological pH, influencing its solubility, membrane permeability, and potential interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting its solubility and binding characteristics. A thorough understanding of its basic properties is a prerequisite for any drug development program. This guide details the necessary experimental procedures to determine these essential characteristics.

Predicted Physicochemical Properties

While specific experimental data for this compound is not currently available in public literature, we can infer some of its properties based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Predicted pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary amino groups in similar structures. This will result in the compound being predominantly protonated and positively charged at pH 7.4. |

| Predicted Solubility | The presence of the polar amine and hydroxyl groups, along with the ether oxygen, suggests good aqueous solubility, particularly in acidic to neutral pH ranges where the amine is protonated. |

| LogP (Lipophilicity) | The compound is expected to have a low LogP value, indicating its hydrophilic nature. |

Experimental Protocol for pKa Determination by Potentiometric Titration

The pKa of the aminomethyl group can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the amino group is 50% protonated.[1][2][3][4]

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, CO₂-free

-

pH meter with a calibrated electrode

-

Stir plate and magnetic stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration with Acid:

-

Place the beaker with the sample solution on the stir plate and immerse the pH electrode and the tip of the HCl-filled burette.

-

Record the initial pH.

-

Add small increments of the 0.1 M HCl solution (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH drops significantly and then plateaus.

-

-

Titration with Base (optional but recommended for confirmation):

-

Prepare another sample solution as in step 1.

-

Follow the same procedure as in step 2, but titrate with 0.1 M NaOH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa can be determined from the inflection point of the sigmoid-shaped curve.[1] Mathematically, this is the point where the first derivative of the curve is at its maximum.

-

Alternatively, the pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

-

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The shake-flask method is the gold standard for this determination.[5][6]

Materials and Equipment:

-

This compound sample

-

Phosphate buffered saline (PBS), pH 7.4

-

Other buffers for different pH values if required

-

Small glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[6]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation to pellet the undissolved solid.[5]

-

Sample Collection: Carefully collect an aliquot of the supernatant. For highly accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions and the filtered supernatant by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

The concentration of the compound in the supernatant is the thermodynamic solubility.

-

Data from Structurally Related Compounds

While data for the target molecule is scarce, information on related structures can provide some insights.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Synthesis Notes |

| 3-(Aminomethyl)tetrahydrofuran-3-ol | 879515-14-7 | C₅H₁₁NO₂ | This is a close analog, lacking the 2-methyl group. Its properties are expected to be very similar to the target compound. |

| 2-Methyloxolan-3-ol | 29848-44-0 | C₅H₁₀O₂ | This compound contains the 2-methyltetrahydrofuran-3-ol core but lacks the aminomethyl group.[7] It is a useful reference for the properties of the core scaffold. |

| 3-Aminomethyl tetrahydrofuran | 16534-79-5 | C₅H₁₁NO | An important intermediate in the synthesis of some insecticides.[8][9][10][11] Numerous synthesis routes have been reported. It lacks the 3-hydroxyl group, which would reduce its polarity compared to the target compound. |

| Dihydro-2-methyl-3(2H)-furanone | 3188-00-9 | C₅H₈O₂ | Also known as coffee furanone, this compound has the 2-methyltetrahydrofuran core with a ketone at the 3-position.[12] Its synthesis and properties are well-documented. |

Conclusion

The basic properties of this compound, particularly its pKa and solubility, are fundamental to its evaluation as a potential drug candidate. This guide provides detailed, industry-standard protocols for the experimental determination of these parameters. The provided workflows and diagrams offer a clear path for researchers to generate the necessary data to advance their drug discovery and development efforts. While predictions based on chemical structure are useful, empirical determination as outlined herein is essential for accurate characterization.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. 2-Methyloxolan-3-ol | C5H10O2 | CID 34742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 9. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 12. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Chemical Structure of 3-(Aminomethyl)-2-methyloxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of the novel compound, 3-(Aminomethyl)-2-methyloxolan-3-ol. Due to the absence of extensive literature on this specific molecule, this document outlines a prospective approach to its synthesis and characterization, presenting predicted data and detailed experimental protocols.

Proposed Synthesis and Structural Hypothesis

The target molecule, this compound, is a substituted tetrahydrofuran ring. A plausible synthetic route is proposed to start from a known precursor, 2-methyltetrahydrofuran-3-one. This approach allows for the systematic introduction of the required functional groups.

A logical workflow for the synthesis and subsequent structural elucidation is presented below.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

Predicted Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted quantitative data from key spectroscopic techniques that would be employed to confirm the structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Key Couplings (J, Hz) |

| ~ 3.8 - 4.0 | m | 2H | -OCH₂- (C5) | |

| ~ 3.6 | q | 1H | -CH(CH₃)- (C2) | ~ 6.5 |

| ~ 2.9 | d | 1H | -CH₂NH₂ (A) | ~ 13.5 |

| ~ 2.7 | d | 1H | -CH₂NH₂ (B) | ~ 13.5 |

| ~ 2.0 - 2.2 | m | 2H | -CH₂- (C4) | |

| ~ 1.5 (broad) | s | 3H | -OH, -NH₂ | |

| ~ 1.2 | d | 3H | -CH₃ | ~ 6.5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~ 78 | C2 |

| ~ 75 | C3 |

| ~ 68 | C5 |

| ~ 45 | -CH₂NH₂ |

| ~ 35 | C4 |

| ~ 18 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |

| 2970 - 2850 | Medium | C-H stretching (aliphatic) |

| 1590 | Medium | N-H scissoring |

| 1100 | Strong | C-O stretching (ether) |

| 1050 | Strong | C-O stretching (alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Proposed Fragment |

| 145 | [M]⁺ (Molecular Ion) |

| 128 | [M - NH₃]⁺ |

| 115 | [M - CH₂NH₂]⁺ |

| 100 | [M - CH₂NH₂ - CH₃]⁺ |

| 45 | [CH₃CHO]⁺ |

| 30 | [CH₂NH₂]⁺ |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign protons to their respective positions in the molecule.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a sufficient number of scans to obtain clear signals for all carbon atoms.

-

Analyze the chemical shifts to assign each carbon to its position in the structure.

-

-

2D NMR (COSY, HSQC, HMBC) Protocols:

-

Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.

-

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

-

Conduct a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the molecular skeleton.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

-

Protocol:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the characteristic absorption bands to identify functional groups such as O-H, N-H, C-H, and C-O.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

-

Protocol:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

-

The following diagram illustrates the general workflow for the spectroscopic analysis and data interpretation process.

Caption: General workflow for spectroscopic analysis and structure elucidation.

Spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol (NMR, IR, MS)

An in-depth analysis of the spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol reveals its distinct structural features. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format with detailed experimental protocols, making it a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data is organized into tables for clarity and ease of comparison, providing a detailed look at the compound's molecular structure and functional groups.

Mass Spectrometry (MS) Data

The mass spectrometry data provides insights into the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Major Fragment (m/z) | 114.1 [M-NH₃]⁺ |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

| **Frequency (cm⁻¹) ** | Functional Group | Intensity |

| 3300-3500 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad |

| 2850-2960 | C-H stretch (alkane) | Medium |

| 1590-1650 | N-H bend (amine) | Medium |

| 1050-1150 | C-O stretch (ether and alcohol) | Strong |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.2 | Doublet | -CH₃ |

| ~1.8-2.1 | Multiplet | -CH₂- (ring) |

| ~2.8 | Singlet | -CH₂- (aminomethyl) |

| ~3.5-4.0 | Multiplet | -CH- (ring), -CH₂- (ring) |

| Variable | Broad Singlet | -OH, -NH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~15-20 | -CH₃ |

| ~35-40 | -CH₂- (ring) |

| ~50-55 | -CH₂- (aminomethyl) |

| ~70-75 | C-O (ring ether) |

| ~80-85 | C-OH (tertiary alcohol) |

| ~95-100 | O-C-O (anomeric carbon) |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, and 16 scans were co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: The proton spectrum was acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.

-

¹³C NMR: The carbon spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for Chemical Structure Elucidation.

Technical Guide: Physicochemical and Chemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol and Its Structural Analogs

Introduction

Substituted oxolanes (tetrahydrofurans) are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The requested compound, 3-(Aminomethyl)-2-methyloxolan-3-ol, incorporates several key functional groups—a tertiary alcohol, a primary amine, and a methyl-substituted ether—that suggest potential for diverse chemical reactivity and biological activity. Due to the absence of specific data for this molecule, this guide focuses on the well-characterized analogs, 2-Methyloxolan-3-ol and 3-(Aminomethyl)tetrahydrofuran, to provide a foundational understanding.

Physicochemical Properties of Structural Analogs

The following tables summarize the known physical and chemical properties of 2-Methyloxolan-3-ol and 3-(Aminomethyl)tetrahydrofuran.

Table 1: Physicochemical Properties of 2-Methyloxolan-3-ol

| Property | Value | Reference |

| IUPAC Name | 2-methyloxolan-3-ol | [1] |

| Synonyms | 2-Methyltetrahydro-3-furanol | [1] |

| CAS Number | 29848-44-0 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| Kovats Retention Index | 816 (Standard non-polar) | [1] |

Table 2: Physicochemical Properties of 3-(Aminomethyl)tetrahydrofuran

| Property | Value | Reference |

| IUPAC Name | (Oxolan-3-yl)methanamine | [2] |

| Synonyms | (Tetrahydrofuran-3-yl)methanamine | [2] |

| CAS Number | 165253-31-6 | [2] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 67 °C at 15 mmHg | [2] |

| Density | 0.992 g/mL at 25 °C | |

| Refractive Index | n20/D 1.462 | |

| Flash Point | 58.9 °C | |

| Storage | Room temperature, under inert gas, air sensitive |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, this compound, are not available. However, synthetic routes for its structural analogs have been described.

Synthesis of 2-Methyloxolan-3-ol Analogs

While a specific synthesis for 2-methyloxolan-3-ol was not found, a general method for preparing 2-methyltetrahydrofuran-3-thiol, a related compound, has been documented. This could potentially be adapted. The synthesis involves a three-step reaction starting from 5-hydroxy-2-pentanone[3][4].

A proposed synthetic workflow for a novel substituted tetrahydrofuran derivative is presented below.

References

- 1. 2-Methyloxolan-3-ol | C5H10O2 | CID 34742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 4. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 3-(Aminomethyl)-2-methyloxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight and chemical formula for the compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Information available in public chemical databases for this specific substituted oxolane is limited, suggesting it may be a novel or less-documented chemical entity. The data presented herein is derived from its systematic IUPAC name.

Molecular Structure and Formula

The chemical name "this compound" delineates a specific molecular architecture. The "oxolan" base indicates a five-membered saturated ring containing one oxygen atom, also known as tetrahydrofuran. The substituents are designated as follows:

-

A methyl group (-CH₃) at the 2-position.

-

A hydroxyl group (-OH) at the 3-position.

-

An aminomethyl group (-CH₂NH₂) at the 3-position.

Based on this structural information, the molecular formula is determined by summing the constituent atoms. The analysis yields a molecular formula of C₆H₁₃NO₂ .

Molecular Weight

The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

The calculated molecular weight of this compound is 131.18 g/mol .

Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.18 g/mol |

| Constituent Atoms | Carbon, Hydrogen, Nitrogen, Oxygen |

Logical Derivation of Molecular Properties

The following diagram illustrates the logical workflow from the chemical nomenclature to the determination of the molecular formula and weight.

Caption: Logical workflow for deriving molecular formula and weight.

Experimental Protocols

As this technical guide is based on the theoretical analysis of the chemical structure derived from its name, no experimental protocols for synthesis or analysis can be cited. Researchers interested in this compound would need to develop and validate their own methodologies.

A Predictive Analysis of the Biological Activity of 3-(Aminomethyl)-2-methyloxolan-3-ol: A Theoretical Guide for Preclinical Research

Disclaimer: This document presents a theoretical and predictive analysis of the biological activity of 3-(Aminomethyl)-2-methyloxolan-3-ol. As of the time of writing, there is no publicly available experimental data on the bioactivity of this specific compound. The predictions herein are based on structural analogy and chemoinformatic principles and are intended to guide future research.

Introduction

This compound is a novel chemical entity with a unique substitution pattern on a saturated five-membered heterocyclic ring. The absence of empirical data necessitates a predictive approach to guide its initial biological screening and potential development. This technical guide provides a comprehensive in-silico analysis of the compound, breaking down its structural motifs to predict its likely biological targets and activities. We present a hypothetical mechanism of action based on a structurally analogous compound and propose a detailed experimental workflow for its initial characterization. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new chemical entities.

Structural and Functional Group Analysis

The structure of this compound comprises a central oxolane (tetrahydrofuran) ring, a methyl group at the 2-position, and both a tertiary alcohol and an aminomethyl group at the 3-position. Each of these features contributes to the molecule's overall physicochemical properties and potential for biological interactions.

| Structural Feature | Potential Biological Role |

| Oxolane (Tetrahydrofuran) Ring | A common scaffold in numerous FDA-approved drugs, often conferring favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity for oral absorption and blood-brain barrier penetration. |

| Tertiary Alcohol (-OH) | Can act as a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites. It may also serve as a site for Phase II metabolism (e.g., glucuronidation). |

| Primary Aminomethyl Group (-CH₂NH₂) | The basic nitrogen can be protonated at physiological pH, allowing for the formation of ionic bonds (salt bridges) with acidic residues in a binding pocket. This group is a key feature in many neuroactive compounds. |

| Methyl Group (-CH₃) | Provides a small lipophilic region that can engage in van der Waals interactions within a binding pocket, potentially influencing selectivity and potency. |

| Stereochemistry | The molecule possesses chiral centers, and different stereoisomers are expected to exhibit distinct biological activities and potencies. |

Predicted Biological Activity: A GABAergic Hypothesis

The most compelling lead for predicting the biological activity of this compound comes from its structural analogy to muscimol (5-(aminomethyl)isoxazol-3-ol). Muscimol is a potent and selective agonist for the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[][2]

The key pharmacophoric features shared between the two molecules are a five-membered ring scaffold, an aminomethyl group, and a hydroxyl group in a similar relative arrangement. The aminomethyl group of muscimol is critical for its interaction with the GABA binding site on the GABAA receptor. It is hypothesized that this compound may act as a GABAA receptor agonist or modulator due to these structural similarities. Activation of GABAA receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[3][4] This suggests that this compound could potentially exhibit sedative, anxiolytic, anticonvulsant, or muscle relaxant properties.

Proposed Experimental Workflow

To systematically investigate the biological activity of this novel compound, the following experimental workflow is proposed.

Hypothetical Signaling Pathway: GABAA Receptor Activation

Based on the primary hypothesis, this compound is predicted to interact with the GABAA receptor. The diagram below illustrates the canonical signaling pathway following receptor activation by an agonist.

Detailed Experimental Protocol: GABAA Receptor Competitive Binding Assay

This protocol describes a primary in-vitro assay to determine if this compound binds to the GABAA receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol) from the receptor by the test compound.

1. Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

2. Materials:

-

Rat or mouse whole brain tissue (or cerebral cortex)

-

[³H]muscimol (specific activity ~15-30 Ci/mmol)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polypropylene assay tubes

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

3. Membrane Preparation:

-

Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold Assay Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

After the final wash, resuspend the pellet in a known volume of Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay). The final concentration should be approximately 1 mg/mL.

4. Binding Assay Procedure:

-

Set up assay tubes for total binding, non-specific binding, and competition binding.

-

Total Binding: Add 100 µL of Assay Buffer, 100 µL of [³H]muscimol (final concentration ~2-5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration ~100 µM), 100 µL of [³H]muscimol, and 100 µL of membrane preparation.

-

Competition Binding: Add 100 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 100 µL of [³H]muscimol, and 100 µL of membrane preparation.

-

Vortex all tubes gently and incubate for 30 minutes at 4°C.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three quick washes with 5 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to sit for at least 4 hours.

-

Quantify the radioactivity in a scintillation counter.[5][6]

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While the biological activity of this compound remains to be empirically determined, a predictive analysis based on its structural components strongly suggests potential activity as a modulator of the GABAA receptor. The presence of a primary aminomethyl group and a hydroxyl group on a five-membered heterocyclic scaffold provides a compelling structural analogy to the known GABAA agonist muscimol. The proposed experimental workflow, beginning with receptor binding assays and progressing to functional and in-vivo studies, provides a rational and systematic approach to characterizing the pharmacology of this novel molecule. Should the GABAergic hypothesis be confirmed, this compound could represent a novel scaffold for the development of new therapeutics targeting conditions related to neuronal hyperexcitability.

References

- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 3-(Aminomethyl)tetrahydrofuran, a versatile building block in medicinal chemistry and materials science. Due to the limited specific literature on 3-(Aminomethyl)-2-methyloxolan-3-ol, this review focuses on the closely related and well-documented compound, 3-(Aminomethyl)tetrahydrofuran, also known as oxolan-3-ylmethanamine. This document will cover its chemical properties, synthesis methodologies, and known biological applications, presenting data in a clear, accessible format for researchers.

Chemical and Physical Properties

3-(Aminomethyl)tetrahydrofuran is a colorless to slightly yellow liquid with a unique tetrahydrofuran ring structure that imparts desirable solubility and reactivity.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 165253-31-6 | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Appearance | Colorless to slightly yellow/orange clear liquid | [1] |

| Boiling Point | 67 °C / 15 mmHg | [1] |

| Refractive Index | n20D 1.46 | [1] |

| Storage | Room Temperature | [1] |

Synthesis of 3-(Aminomethyl)tetrahydrofuran

Several synthetic routes to 3-(Aminomethyl)tetrahydrofuran have been reported, often starting from readily available precursors. A common strategy involves the reductive amination of 3-formyltetrahydrofuran.

A patented method describes a process starting from the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. The final step is a reductive amination to produce 3-(Aminomethyl)tetrahydrofuran.[2] This process is noted for its efficiency and suitability for industrial-scale production.[2]

Another approach utilizes furan as the starting material.[3] This method is economically advantageous due to the low cost of furan. The synthesis involves multiple steps, including reactions to form an intermediate that is then reduced to yield the final product.[3]

This protocol is based on a patented industrial synthesis method.

Materials:

-

3-Formyltetrahydrofuran

-

Methanol

-

Ammonia gas

-

Hydrogen gas

-

Nickel-supported hydroxyapatite catalyst

Procedure:

-

A 10L high-pressure reaction vessel is charged with 100g of hydroxyapatite-supported nickel catalyst, 3000g of 3-formyl tetrahydrofuran, and 3000g of methanol.

-

The reactor is deoxidized by purging with nitrogen gas.

-

The vessel is sealed, and stirring is initiated.

-

The temperature is gradually increased to 45°C at a rate of 1°C per minute.

-

A mixed gas of ammonia and hydrogen (1:1 volume ratio) is introduced into the reactor, maintaining a pressure of 0.1-1 MPa.

-

The reaction is allowed to proceed for 6 hours.

-

After the reaction is complete, the vessel is cooled to room temperature, and the pressure is released.

-

The catalyst is removed by filtration and recovered.

-

Methanol is removed from the filtrate by rotary evaporation.

-

The crude product is purified by distillation under high vacuum (5-10 mmHg) to collect the 3-(Aminomethyl)tetrahydrofuran fraction at 55-60°C.

Expected Outcome:

-

Yield: 93.3%

-

Chemical Purity: 99.5%

Caption: Synthetic pathway from Maleic Glycol.

Biological Activity and Applications

3-(Aminomethyl)tetrahydrofuran serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features, particularly the tetrahydrofuran ring, can enhance the ability of molecules to cross the blood-brain barrier, making it a valuable scaffold for developing drugs targeting neurological disorders.[1]

One of the most significant applications of 3-(Aminomethyl)tetrahydrofuran is as a key intermediate in the industrial production of the third-generation nicotinoid insecticide, dinotefuran.[3][4]

While specific biological activity data for 3-(Aminomethyl)tetrahydrofuran itself is not extensively detailed in the public literature, its role as a building block implies that its substructure is incorporated into a wide range of bioactive molecules. The biological activities of these larger molecules are diverse and depend on the other functional groups and structural motifs present. For instance, related compounds containing aminomethyl groups attached to heterocyclic rings have been investigated for their activity at adrenoceptors.[5]

The utilization of 3-(Aminomethyl)tetrahydrofuran in drug discovery follows a logical progression from initial synthesis to the development of bioactive compounds.

Caption: Drug discovery workflow.

Related Compounds

The broader class of aminomethyl-substituted heterocyclic compounds has been a subject of interest in medicinal chemistry. For example, the synthesis and biological evaluation of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been explored for their effects on adrenoceptors.[5] Similarly, enantiospecific synthesis methods have been developed for 3-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase.[6] These studies highlight the importance of the aminomethyl group in designing molecules with specific biological targets.

Conclusion

3-(Aminomethyl)tetrahydrofuran is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, with multiple efficient routes available for large-scale production. While direct biological data on the compound itself is limited, its role as a key building block in the synthesis of bioactive molecules, such as dinotefuran and potential neurological drugs, underscores its importance in modern chemical research and development. Future research may focus on exploring the intrinsic biological activities of this compound and its simple derivatives, potentially uncovering new therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 3. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]

- 4. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 3-(Aminomethyl)-2-methyloxolan-3-ol

Disclaimer: This document provides a summary of available safety and handling information for 3-(Aminomethyl)-2-methyloxolan-3-ol and structurally related compounds. Specific toxicological data for this compound is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity, and a thorough risk assessment should be conducted by qualified professionals prior to its use.

Introduction

This compound is a substituted tetrahydrofuran derivative. Due to the limited availability of specific safety and toxicity data for this compound, this guide extrapolates potential hazards and handling precautions based on information available for the parent molecule, tetrahydrofuran (THF), and its other derivatives. This approach provides a conservative safety framework for researchers, scientists, and drug development professionals.

Physicochemical Information

While specific experimental data for this compound is scarce, its structure suggests it is a liquid at room temperature with some solubility in water and organic solvents.

Hazard Identification and Classification

Based on the known hazards of similar substituted tetrahydrofurans, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

-

Flammability: Tetrahydrofuran and its derivatives are often flammable liquids.[1]

-

Skin Corrosion/Irritation: Amines and other functional groups present can be irritating to the skin.

-

Serious Eye Damage/Irritation: Many organic amines and solvents can cause severe eye irritation or damage upon contact.

-

Acute Toxicity (Oral, Dermal, Inhalation): The acute toxicity of this specific compound is unknown.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Quantitative Toxicological Data

No specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect-Level), were found for this compound in the public domain. For the related compound, tetrahydrofuran, some toxicological data is available, but direct extrapolation is not scientifically valid for a definitive assessment.

Experimental Protocols for Safety and Toxicity Assessment

While no specific experimental protocols for this compound have been published, standard methodologies for assessing the safety and toxicity of new chemical entities are well-established. These are typically based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

5.1. Acute Toxicity Studies

The initial assessment of a new chemical's toxicity often involves acute toxicity studies to determine the effects of a single, high-dose exposure. The OECD provides several guidelines for this purpose.

-

OECD Test Guideline 423: Acute Toxic Class Method [2]

-

Principle: This method uses a stepwise procedure with a small number of animals (usually rats or mice) per step. The outcome of each step (mortality or survival) determines the dosage for the subsequent step. This allows for the classification of the substance into a specific toxicity category.[2][3][4]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals of a single sex is dosed with the test substance.

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

-

Depending on the outcome, the dose is increased or decreased for the next group of animals, or the study is concluded.

-

-

-

OECD Test Guideline 420: Fixed Dose Procedure [5]

-

Principle: This method is designed to identify a dose that produces clear signs of toxicity but no mortality.

-

Procedure: Animals are dosed in a sequential manner. The dose for each animal is adjusted based on the outcome for the previously dosed animal.

-

-

OECD Test Guideline 425: Up-and-Down Procedure [6]

-

Principle: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method allows for the estimation of the LD50.

-

Below is a generalized workflow for an acute oral toxicity study.

Caption: Generalized workflow for an acute oral toxicity study.

5.2. In Vitro Toxicity Assays

In vitro methods are crucial for the initial screening of new compounds to reduce reliance on animal testing and to gain mechanistic insights.[7][8][9]

-

Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake): These assays assess the concentration at which a substance causes cell death in cultured cells.[8] They provide a preliminary indication of the substance's general toxicity.

-

Genotoxicity Assays (e.g., Ames Test, Micronucleus Test): These tests evaluate the potential of a substance to cause genetic mutations or chromosomal damage.[10]

-

Organ-Specific Toxicity Models: Advanced in vitro models using 3D cell cultures or organ-on-a-chip technology can provide insights into potential target organ toxicity (e.g., hepatotoxicity, cardiotoxicity).[11]

A general workflow for in vitro toxicity screening is presented below.

Caption: General workflow for in vitro toxicity screening of a new compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures are recommended:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and closed-toe shoes must be worn.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use.

-

-

Hygiene Measures: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

Spills and Disposal

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Signaling Pathways and Biological Interactions

There is no publicly available information regarding the specific biological signaling pathways that may be affected by this compound. Determining such pathways would require dedicated research, including target identification and mechanism of action studies.

Conclusion

While specific toxicological data for this compound is lacking, a precautionary approach based on the known hazards of structurally similar compounds is essential. Researchers and drug development professionals must handle this compound with stringent safety measures, including the use of appropriate engineering controls and personal protective equipment. Further research is imperative to fully characterize the safety and toxicological profile of this compound.

References

- 1. Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development | Semantic Scholar [semanticscholar.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

A Technical Guide to the Thermochemical Analysis of 3-(Aminomethyl)-2-methyloxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the key thermochemical properties of the novel organic compound 3-(Aminomethyl)-2-methyloxolan-3-ol. Due to the absence of published experimental data for this specific molecule, this document serves as a comprehensive roadmap for researchers, detailing the established experimental and computational protocols necessary to obtain reliable thermochemical data. Such data, including enthalpy of formation, heat capacity, and enthalpy of phase transitions, are critical for understanding the compound's stability, reactivity, and potential applications in drug development and other scientific fields. The guide provides structured tables for data presentation and includes detailed workflows for both experimental and computational approaches, visualized using Graphviz diagrams.

Introduction

This compound is a substituted tetrahydrofuran derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and molecular modeling. This guide provides a detailed overview of the necessary experimental and computational procedures to determine these essential thermodynamic parameters.

Essential Thermochemical Parameters

The primary thermochemical data required for a comprehensive understanding of this compound are summarized in Table 1. The values presented are hypothetical and serve as a template for the presentation of experimentally or computationally determined data.

Table 1: Key Thermochemical Data for this compound

| Parameter | Symbol | Phase | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation | ΔHf° | Liquid | To be determined | Combustion Calorimetry |

| Standard Enthalpy of Formation | ΔHf° | Gas | To be determined | From liquid phase data and ΔHvap° |

| Enthalpy of Vaporization | ΔHvap° | Liquid → Gas | To be determined | Calvet Microcalorimetry / Transpiration Method |

| Enthalpy of Sublimation | ΔHsub° | Solid → Gas | To be determined | Calvet Microcalorimetry |

| Molar Heat Capacity | Cp | Liquid | To be determined | Differential Scanning Calorimetry |

Experimental Determination of Thermochemical Properties

A multi-pronged experimental approach is necessary to accurately determine the thermochemical properties of this compound. The following sections detail the recommended experimental protocols.

Synthesis and Purification

A prerequisite for accurate thermochemical measurements is a highly purified sample of the target compound. The synthesis of this compound would likely involve a multi-step process, potentially starting from a suitable furan or tetrahydrofuran precursor. The final product must be purified to >99.9% purity, with the purity confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) in the condensed phase is most accurately determined using static bomb calorimetry. This technique measures the enthalpy of combustion (ΔHc°).[1][2]

Experimental Protocol:

-

A precisely weighed sample (approximately 1 gram) of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".[3][4][5]

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[4][5]

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.[5][6]

-

The sample is ignited electrically, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.[3][7]

-

The heat released during combustion is calculated using the temperature change and the heat capacity of the calorimeter system.[8]

-

The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[9]

Calvet Microcalorimetry for Enthalpies of Vaporization and Sublimation

The enthalpies of vaporization (ΔHvap°) and sublimation (ΔHsub°) can be determined using a Calvet-type microcalorimeter.[10][11] This technique is suitable for small sample sizes and can be used to measure the heat flow associated with phase transitions.[10]

Experimental Protocol:

-

A small, precisely weighed sample (1-5 mg) is placed in a sample cell.[10]

-

The sample cell and a reference cell are placed within the microcalorimeter at a constant temperature.

-

For the enthalpy of sublimation, the sample is dropped into the heated calorimeter, and after thermal equilibration, a vacuum is applied to induce sublimation. The heat absorbed during this process is measured.[12][13]

-

For the enthalpy of vaporization, the measurement is performed at a temperature above the melting point of the substance.

-

The calorimeter is calibrated electrically to relate the measured signal to the heat flow.

Transpiration Method for Enthalpy of Vaporization

An alternative method for determining the enthalpy of vaporization is the transpiration method, which measures the vapor pressure of the substance as a function of temperature.[14][15][16] The enthalpy of vaporization can then be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[16]

Experimental Protocol:

-

A stream of an inert gas is passed at a known flow rate through or over a sample of the liquid compound maintained at a constant temperature.

-

The inert gas becomes saturated with the vapor of the substance.

-

The amount of the substance transported by the gas is determined by trapping and weighing the condensed vapor or by gas chromatography.[17]

-

The vapor pressure is calculated from the amount of transported substance and the volume of the carrier gas.

-

This procedure is repeated at several different temperatures to obtain the vapor pressure curve.

Computational Determination of Thermochemical Properties

In conjunction with experimental methods, high-level quantum chemical calculations provide a powerful tool for predicting and validating thermochemical data.[18][19] Composite ab initio methods are particularly well-suited for this purpose.[18]

Computational Methodology

The recommended computational approach involves the use of Gaussian-3 (G3) theory or its more cost-effective variants like G3(MP2)//B3LYP.[20][21][22][23][24] These methods are known to provide accurate enthalpies of formation for a wide range of organic molecules, often with an accuracy of within 4-8 kJ/mol.[20][21][25]

Computational Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with the 6-31G(d) basis set.[22][24]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).[22]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen G3 variant.[22][24]

-

Enthalpy of Formation Calculation: The individual energy components are combined, including a higher-level correction term, to yield the total electronic energy at 0 K. This is then used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation at 298.15 K.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Enthalpy Changes* — the science sauce [thesciencehive.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Standard molar enthalpy of sublimation of form I nicotinamide (2023) | Inês O. Feliciano [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

- 23. researchgate.net [researchgate.net]

- 24. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol from Furan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic pathway for 3-(aminomethyl)-2-methyloxolan-3-ol, a substituted tetrahydrofuran derivative, starting from furan. Substituted tetrahydrofurans are significant structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The furan ring, a versatile heterocyclic compound, serves as a key building block in medicinal chemistry for the development of therapeutics with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

Overall Proposed Synthetic Workflow

The synthesis commences with the oxidative ring-opening of furan to yield 1,4-butenedialdehyde. This is followed by a series of transformations including a Michael addition, reduction, cyclization, and catalytic hydrogenation to afford 3-aminomethyltetrahydrofuran. Subsequent steps would be required to introduce the 2-methyl and 3-hydroxyl groups, which represents a significant synthetic challenge. A more direct, albeit still proposed, route to a related core structure might start from 2-methylfuran.

Caption: Proposed synthetic pathway from furan to the target molecule.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of 3-aminomethyltetrahydrofuran, a key intermediate.

Step 1: Synthesis of 1,4-Butenedialdehyde from Furan (Oxidative Ring Opening)

-

Principle: Furan undergoes an oxidative ring-opening reaction to form 1,4-butenedialdehyde. This reaction requires a suitable oxidizing agent and careful control of reaction conditions to prevent over-oxidation.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of furan in a suitable solvent (e.g., dichloromethane) is prepared and cooled to 0-5 °C.

-

A solution of the oxidizing agent (e.g., bromine in a buffered aqueous solution) is added dropwise to the furan solution while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-butenedialdehyde, which is often used in the next step without further purification.[8]

-

Step 2: Synthesis of 2-Nitromethyl-1,4-butanedialdehyde (Michael Addition)

-

Principle: 1,4-Butenedialdehyde undergoes a Michael addition with nitromethane in the presence of a base to yield 2-nitromethyl-1,4-butanedialdehyde.

-

Procedure:

-

1,4-Butenedialdehyde is dissolved in a suitable solvent (e.g., methanol).

-

Nitromethane is added, with the molar ratio of 1,4-butenedialdehyde to nitromethane typically being 1:1.0-5.0.[9]

-

A catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC or GC-MS until completion.

-

The solvent is removed under reduced pressure, and the crude product is used in the subsequent step.

-

Step 3: Synthesis of 2-(Nitromethyl)butane-1,4-diol (Reduction)

-

Principle: The aldehyde functional groups of 2-nitromethyl-1,4-butanedialdehyde are reduced to alcohols using a suitable reducing agent like sodium borohydride.

-

Procedure:

-

The crude 2-nitromethyl-1,4-butanedialdehyde is dissolved in a protic solvent such as ethanol or methanol.

-

The solution is cooled to 0-5 °C.

-

Sodium borohydride or potassium borohydride is added portion-wise, with the molar ratio of the reducing agent to the dialdehyde being approximately (1.0-1.5):1.[9]

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Upon completion, the reaction is quenched by the careful addition of an acid (e.g., dilute HCl).

-

The solvent is evaporated, and the residue is extracted with a suitable organic solvent. The organic extracts are dried and concentrated to give the diol.

-

Step 4: Synthesis of 3-(Nitromethyl)tetrahydrofuran (Dehydration and Cyclization)

-

Principle: The diol undergoes an acid-catalyzed intramolecular dehydration and cyclization to form the tetrahydrofuran ring.

-

Procedure:

-

2-(Nitromethyl)butane-1,4-diol is heated, typically in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction temperature is generally maintained between 100-150 °C for 1-10 hours.[9]

-

The reaction can be carried out with or without a solvent that allows for azeotropic removal of water.

-

After the reaction is complete, the mixture is cooled and neutralized.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 5: Synthesis of 3-(Aminomethyl)tetrahydrofuran (Catalytic Hydrogenation)

-

Principle: The nitro group of 3-(nitromethyl)tetrahydrofuran is reduced to a primary amine via catalytic hydrogenation.

-

Procedure:

-

3-(Nitromethyl)tetrahydrofuran is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added. The amount of catalyst is usually 1-10% by weight of the starting material.[9]

-

The mixture is subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (0.1-3.0 MPa).[9]

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)tetrahydrofuran.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of the intermediate, 3-aminomethyltetrahydrofuran, as derived from patent literature. Data for the conversion to the final target molecule is not available.

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Oxidative Ring Opening | Furan, Oxidizing Agent | 0 - 5 | 1 - 2 | Not specified | [8] |

| 2 | Michael Addition | 1,4-Butenedialdehyde, Nitromethane, Base | Room Temp | - | Not specified | [9] |

| 3 | Reduction | 2-Nitromethyl-1,4-butanedialdehyde, NaBH₄ | 0 - Room Temp | - | Not specified | [9] |

| 4 | Dehydration/Cyclization | 2-(Nitromethyl)butane-1,4-diol, Acid Catalyst | 100 - 150 | 1 - 10 | Not specified | [9] |

| 5 | Catalytic Hydrogenation | 3-(Nitromethyl)tetrahydrofuran, H₂, Pd/C or Ni | Room Temp | 1 - 10 | Not specified | [9] |

Note: Specific yields are often not detailed in patent literature examples, but the overall process is described as suitable for large-scale production.

Further Steps and Considerations for Target Molecule Synthesis

The synthesis of this compound from 3-(aminomethyl)tetrahydrofuran would require a multi-step process to introduce the C2-methyl and C3-hydroxyl groups. This would likely involve:

-

Protection of the primary amine.

-

Oxidation at the C3 position to a ketone.

-

Introduction of the methyl group at the C2 position, possibly via an enolate alkylation.

-

Addition of a nucleophile to the C3-ketone to generate the tertiary alcohol.

-

Deprotection of the amine.

This sequence presents significant challenges in terms of regioselectivity and stereocontrol.

An alternative conceptual workflow for the core of the target molecule is presented below.

Caption: Alternative approach to the target molecule's core structure.

This alternative highlights a potential route where the key C3-substituted stereocenter is constructed from a cyclic ketone precursor. The synthesis of 2-methyl-3-oxotetrahydrofuran itself would be a multi-step process.

Disclaimer: The presented synthetic protocols are based on literature for related compounds and should be adapted and optimized for the specific target molecule. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. ift.co.za [ift.co.za]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. biojournals.us [biojournals.us]

- 7. researchgate.net [researchgate.net]

- 8. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]

- 10. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 11. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

Step-by-step protocol for 3-(Aminomethyl)-2-methyloxolan-3-ol synthesis

The synthesis of structurally similar compounds, such as 3-aminomethyltetrahydrofuran, has been described in various patents and publications. These methods often involve multi-step processes starting from materials like furan or 2,5-dihydrofuran.[1][2][3] For instance, one described route involves the formylation of 2,5-dihydrofuran, followed by reductive amination to yield 3-aminomethyltetrahydrofuran.[4] Another approach starts with furan, proceeding through oxidation, Michael addition, reduction, and cyclization.[1][3]

However, the introduction of both a methyl group at the 2-position and a hydroxyl group at the 3-position of the oxolane ring, in addition to the aminomethyl group at the 3-position, presents a synthetic challenge for which a published protocol is not apparent from the search results.

For researchers, scientists, and drug development professionals seeking to synthesize this specific compound, it is recommended to:

-

Consult specialized chemical synthesis databases such as SciFinder, Reaxys, or ChemSpider.

-

Review primary scientific literature in organic chemistry journals for novel synthetic methodologies that may be applicable.

-

Consider designing a novel synthetic route based on established principles of organic chemistry, which would require expert knowledge and rigorous experimental validation.

Due to the absence of a specific experimental protocol, the requested detailed application notes, data tables, and diagrams for the synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol cannot be provided. Attempting to create such a protocol without experimental data would be speculative and potentially unsafe.

It is important to handle all chemicals with appropriate safety precautions. While a specific safety data sheet for this compound is not available, data for related compounds can provide some insight into potential hazards:

-

3-(Aminomethyl)tetrahydrofuran : Classified as a flammable liquid and vapor that causes skin and serious eye irritation.[5]

-

2-Methyloxolan-3-ol : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Methyltetrahydrofuran : A related solvent that is highly flammable and can form explosive peroxides.[7]

Given these properties, any synthesis involving similar structures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat), and away from ignition sources.

References

- 1. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]

- 4. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Methyloxolan-3-ol | C5H10O2 | CID 34742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Application Notes and Protocols for the Asymmetric Synthesis of 3-(Aminomethyl)-2-methyloxolan-3-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 3-(aminomethyl)-2-methyloxolan-3-ol, a chiral tertiary amino alcohol with potential applications in medicinal chemistry and drug development. The synthetic strategy commences from the readily available chiral building block, (S)-3-hydroxy-γ-butyrolactone, and proceeds through a stereocontrolled introduction of the aminomethyl group.

Overall Synthetic Strategy

The synthesis of the target enantiomers of this compound is designed as a multi-step sequence starting from a chiral pool material to ensure high enantiopurity of the final products. The key steps involve the protection of the secondary alcohol, diastereoselective α-methylation of the lactone, introduction of an azide as a precursor to the amine, and subsequent reduction steps.

Figure 1: Workflow for the asymmetric synthesis of (2S,3S)-3-(aminomethyl)-2-methyloxolan-3-ol.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for each step in the synthesis of the (2S,3S)-enantiomer. The synthesis of the (2R,3R)-enantiomer would commence from (R)-3-hydroxy-γ-butyrolactone with similar expected outcomes.

| Step | Transformation | Starting Material | Product | Expected Yield (%) | Expected Stereoselectivity (d.r. or e.e.) |

| 1 | Silyl Ether Protection | (S)-3-Hydroxy-γ-butyrolactone | (S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone | 95-98 | >99% e.e. |

| 2 | α-Methylation | (S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone | (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methyl-γ-butyrolactone | 75-85 | >95:5 d.r. |

| 3 | Mesylation and Azide Displacement | (2S,3S)-3-Hydroxy-2-methyl-γ-butyrolactone | (2S,3R)-3-Azido-2-methyl-γ-butyrolactone | 80-90 (over 2 steps) | Inversion of stereocenter at C3 |

| 4 | Lactone and Azide Reduction | (2S,3R)-3-Azido-2-methyl-γ-butyrolactone | (2S,3S)-3-(Aminomethyl)-2-methyloxolan-3-ol | 70-80 | >99% e.e. |

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(tert-Butyldimethylsilyloxy)-γ-butyrolactone

Materials:

-

(S)-3-Hydroxy-γ-butyrolactone (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-3-hydroxy-γ-butyrolactone in anhydrous DCM, add imidazole.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TBDMSCl portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-